
9,9'-Heptamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9’-Heptamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride is a complex organic compound with the molecular formula C45H40N4O2.2ClH and a molecular weight of 741.81 g/mol . This compound is part of the acridine family, known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 9,9’-Heptamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride typically involves the condensation of acridine derivatives with o-phenylenediamine. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the acridine core, leading to different functionalized products.
Substitution: Substitution reactions, particularly involving the amino groups, can produce a range of substituted acridine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as zinc powder, and various acids and bases for substitution reactions.
Scientific Research Applications
9,9’-Heptamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic compounds.
Industry: It is used in the production of dyes and pigments due to its chromogenic properties.
Mechanism of Action
The mechanism of action of 9,9’-Heptamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride primarily involves intercalation with DNA. This intercalation disrupts the normal functioning of DNA, affecting processes such as replication and transcription. The compound targets specific molecular pathways, making it effective in applications like anticancer therapy .
Comparison with Similar Compounds
Similar compounds to 9,9’-Heptamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride include other acridine derivatives such as:
Acriflavine: Known for its antibacterial properties.
Proflavine: Used as a disinfectant and antiseptic.
9,9’-Octamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride: Similar in structure but with a different alkyl chain length.
The uniqueness of 9,9’-Heptamethylenedioxybis(o-phenyleneimino)bisacridine dihydrochloride lies in its specific molecular structure, which provides distinct properties and applications compared to other acridine derivatives .
Properties
CAS No. |
66724-91-2 |
|---|---|
Molecular Formula |
C45H42Cl2N4O2 |
Molecular Weight |
741.7 g/mol |
IUPAC Name |
acridin-9-yl-[2-[7-[2-(acridin-9-ylazaniumyl)phenoxy]heptoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C45H40N4O2.2ClH/c1(2-16-30-50-42-28-14-12-26-40(42)48-44-32-18-4-8-22-36(32)46-37-23-9-5-19-33(37)44)3-17-31-51-43-29-15-13-27-41(43)49-45-34-20-6-10-24-38(34)47-39-25-11-7-21-35(39)45;;/h4-15,18-29H,1-3,16-17,30-31H2,(H,46,48)(H,47,49);2*1H |
InChI Key |
KEGAPPZJBCHCOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=CC=C4OCCCCCCCOC5=CC=CC=C5[NH2+]C6=C7C=CC=CC7=NC8=CC=CC=C86.[Cl-].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate](/img/structure/B13777141.png)
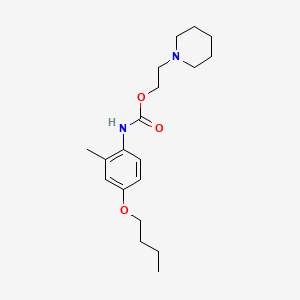
![Benzenesulfonic acid, 4-[ethyl(phenylmethyl)amino]-](/img/structure/B13777149.png)

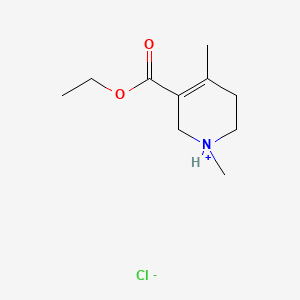
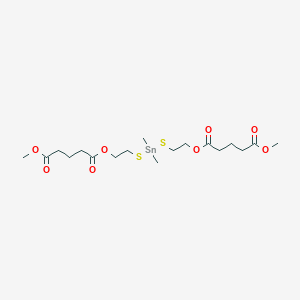
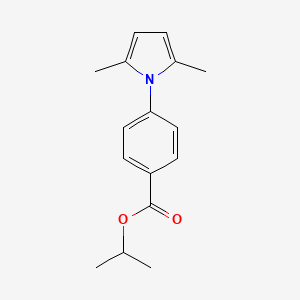
![N-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-N-methylacetamide](/img/structure/B13777178.png)
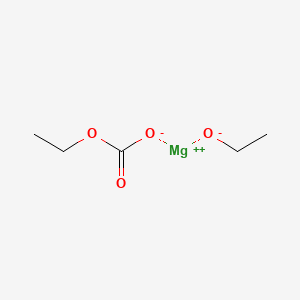
![Octanoic acid, 2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl ester](/img/structure/B13777187.png)
![(3S)-3-[(1S,4R,7aS)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]butanenitrile](/img/structure/B13777192.png)
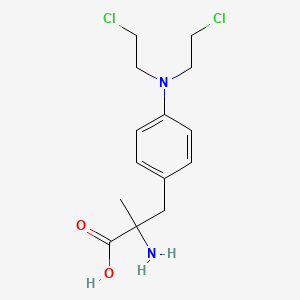
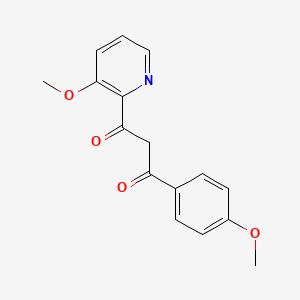
![2-[Bis(2-hydroxyethyl)amino]ethanol;oxolane-2,5-dione](/img/structure/B13777206.png)
